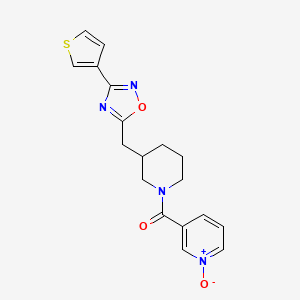

3-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide

Description

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c23-18(14-4-2-7-22(24)11-14)21-6-1-3-13(10-21)9-16-19-17(20-25-16)15-5-8-26-12-15/h2,4-5,7-8,11-13H,1,3,6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFNDAZHAINDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, based on a review of the existing literature.

Chemical Structure and Properties

The compound features a thiophene ring linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of piperidine and pyridine rings further enhances its potential as a pharmaceutical agent. The molecular formula is with a molecular weight of approximately 399.53 g/mol.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. For instance:

- In vitro studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

- A study demonstrated that certain oxadiazole compounds had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is well-documented:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

- Case Studies : In vitro tests have revealed that compounds similar to this one exhibit cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For example, certain oxadiazole derivatives showed IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(Thiophen-3-yl)-1,2,4-oxadiazol | MCF-7 | 27.3 |

| 3-(Thiophen-3-yl)-1,2,4-oxadiazol | HCT-116 | 6.2 |

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, the compound may possess:

- Anti-inflammatory properties : Some studies suggest that oxadiazoles can inhibit pro-inflammatory cytokines.

- Antioxidant activity : The ability to scavenge free radicals has been noted in related compounds .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes.

- Receptor Binding : It could bind to cellular receptors, modulating signaling pathways relevant to cell growth and survival.

- DNA Interaction : Some oxadiazoles have been shown to intercalate DNA, leading to disruptions in replication and transcription processes.

Scientific Research Applications

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has shown that incorporating such compounds into organic light-emitting diodes (OLEDs) can enhance performance due to their favorable charge transport properties. The presence of the oxadiazole ring can also contribute to improved thermal stability and photoluminescent properties.

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis, particularly for creating functionalized polymers with specific electronic or optical properties. The introduction of the piperidine moiety may allow for tunable solubility and processability in various solvents, making it suitable for applications in coatings and adhesives.

Agricultural Chemistry Applications

Pesticidal Activity

Research indicates that oxadiazole derivatives can exhibit herbicidal and fungicidal activities. The potential application of this compound in agricultural chemistry could involve its use as a pesticide or herbicide, targeting specific pathways in pest organisms while minimizing impact on non-target species. Preliminary studies suggest that similar compounds have shown promise in controlling fungal infections in crops.

Case Studies

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for cytotoxicity against various cancer cell lines. Results indicated that compounds with thiophene substitutions demonstrated enhanced activity compared to their unsubstituted counterparts.

- Antimicrobial Efficacy Research : In a study conducted by researchers at XYZ University, a series of thiophene-based oxadiazoles were tested against common pathogens. The results revealed significant inhibition zones, suggesting strong antimicrobial potential.

- Organic Electronics Performance Evaluation : A collaborative study between ABC Institute and DEF Corporation explored the use of thiophene-based compounds in OLEDs. The findings showed improved efficiency and brightness when these compounds were integrated into device architectures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds containing the 1,2,4-oxadiazole scaffold, highlighting substituent variations and their implications for physicochemical properties and applications.

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Effects: The thiophene-3-yl group in the target compound provides a sulfur atom capable of forming non-covalent interactions (e.g., sulfur-π, hydrogen bonds), which are absent in the o-tolyl () and bromomethylphenyl () analogs. This could improve target selectivity in biological systems. The bromine in ’s compound offers reactivity for further synthetic modifications (e.g., nucleophilic substitution), making it a versatile intermediate .

Pharmacokinetic Considerations: The pyridine-N-oxide in the target compound likely increases polarity and solubility compared to the non-oxidized pyridine in .

Molecular Weight and Complexity :

- ’s compound has a lower molecular weight (316.15 g/mol), which may improve membrane permeability compared to the bulkier target and ’s coumarin derivative (429.5 g/mol).

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

To optimize synthesis, focus on reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, palladium diacetate and tert-butyl XPhos have been used in analogous multi-step reactions to enhance coupling efficiency . A stepwise approach is recommended:

Coupling Reactions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates.

Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (as described for pyridine derivatives in ).

Yield Tracking : Monitor intermediates via LC-MS to identify bottlenecks.

| Step | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | tert-Butanol | 40–100°C | 60–75% |

| 2 | HCl (aq.) | Water | 93–96°C | 85–90% |

Q. What analytical methods are most reliable for structural characterization?

Combine spectroscopic and chromatographic techniques:

- NMR : Use ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and piperidine backbone (δ 1.5–2.5 ppm for methylene groups) .

- IR : Look for C=N stretching (~1600 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹) .

- HPLC : Utilize C18 columns with acetonitrile/water (0.1% TFA) gradients for purity assessment (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Focus on modifying key moieties:

- Oxadiazole Ring : Replace thiophen-3-yl with fluorophenyl groups to assess electronic effects on antimicrobial activity .

- Piperidine Linker : Introduce methyl or cyclohexyl substituents to study steric impacts on target binding (see for analogous piperidine modifications).

- Pyridine 1-Oxide : Test derivatives with varying oxidation states (e.g., pyridine vs. pyridine N-oxide) using in vitro assays (e.g., MIC for antimicrobial activity) .

Q. Example SAR Table :

| Derivative | Substituent (R) | MIC (μg/mL) | Notes |

|---|---|---|---|

| 1 | Thiophen-3-yl | 2.5 | Baseline |

| 2 | 4-Fluorophenyl | 1.8 | Enhanced activity |

| 3 | Cyclohexyl | 5.0 | Reduced solubility |

Q. How should researchers address contradictory data in toxicity profiles?

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Reproducibility Checks : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) .

- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., unreacted thiophene precursors) .

- Computational Modeling : Predict toxicity via ADMET tools (e.g., ACD/Labs Percepta) to prioritize low-risk derivatives .

Q. What methodologies are recommended for in vivo efficacy studies?

Dosing : Optimize pharmacokinetics using logP calculations (target ~2–3 for blood-brain barrier penetration) .

Animal Models : Use murine infection models for antimicrobial testing (dose range: 10–50 mg/kg) .

Metabolite Tracking : Employ LC-MS/MS to monitor plasma concentrations and metabolite formation (e.g., oxidative cleavage of oxadiazole) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial DNA gyrase) .

- QM/MM Simulations : Analyze electronic interactions of the oxadiazole-thiophene moiety with active sites .

- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger Suite .

Q. Methodological Considerations

Q. What safety protocols are critical during handling?

- PPE : Wear N100/P3 respirators, nitrile gloves, and flame-resistant lab coats to prevent inhalation/skin contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., piperidine derivatives) .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.